Cas no 2034384-79-5 ((4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone)

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a thiophene and triazole moiety linked via a pyrrolidine scaffold. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The presence of the 4-methylthiophene group enhances lipophilicity, while the phenyl-triazole moiety may contribute to binding affinity in biological systems. This compound is of interest in drug discovery due to its balanced physicochemical properties and potential for further derivatization. Its synthetic route allows for scalable production, making it suitable for research applications in lead optimization and structure-activity relationship studies.
(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone structure
2034384-79-5 structure
Product Name:(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
CAS No:2034384-79-5
MF:C18H18N4OS
MW:338.426722049713
CID:5378584
PubChem ID:86264901
Update Time:2025-06-11

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • AKOS025316101
    • 2034384-79-5
    • (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
    • F6471-0023
    • 1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole
    • (4-methylthiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
    • Inchi: 1S/C18H18N4OS/c1-13-9-17(24-12-13)18(23)21-8-7-15(10-21)22-11-16(19-20-22)14-5-3-2-4-6-14/h2-6,9,11-12,15H,7-8,10H2,1H3
    • InChI Key: ZSRFYUKDLGFKTO-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1C(N1CCC(C1)N1C=C(C2C=CC=CC=2)N=N1)=O

Computed Properties

  • Exact Mass: 338.12013238g/mol
  • Monoisotopic Mass: 338.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 79.3Ų

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Additional information on (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Introduction to (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone and Its Significance in Modern Chemical Research

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a compound with a complex and intriguing structure that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, identified by its CAS number 2034384-79-5, represents a fascinating intersection of heterocyclic chemistry and molecular recognition. Its molecular framework incorporates several key structural motifs that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The core structure of (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone consists of a thiophene ring substituted with a methyl group at the 4-position, linked to a pyrrolidine ring that is further functionalized with a phenyl-triazole moiety. This arrangement creates a multi-functionalized scaffold that exhibits unique electronic and steric properties. The presence of the thiophene ring imparts aromatic stability, while the triazole group introduces additional binding pockets for potential interactions with biological targets.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways by interacting with specific proteins or enzymes. The compound (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has been studied for its potential as an inhibitor or modulator in various pharmacological contexts. Its dual functionality allows it to engage multiple targets simultaneously, which can be particularly advantageous in the design of multi-target drugs that address complex diseases.

One of the most compelling aspects of this compound is its ability to interact with biological systems through both hydrophobic and hydrogen bonding interactions. The thiophene ring and the phenyl group provide hydrophobic surfaces that can anchor the molecule into binding pockets, while the nitrogen atoms in the triazole and pyrrolidine rings enable hydrogen bonding interactions. These features make it an excellent candidate for designing molecules that can selectively bind to specific biological targets without off-target effects.

Recent studies have explored the potential of (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-y)pyrrolidin-l)-methylmone as a scaffold for drug discovery. Researchers have leveraged computational methods to predict its binding affinity to various protein targets, including enzymes and receptors involved in cancer metabolism and inflammation. These studies have revealed promising leads for further optimization and development into novel therapeutic agents.

The synthesis of (4-methylthiophen-l)-yI(3-(4-penYl-lH-l ,23-triazol-l-yI)pyrrolidin-l)-methylmone represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful functionalization of the heterocyclic rings while maintaining regioselectivity and yield. Advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency and precision. This progress has opened up new avenues for exploring the pharmacological potential of related compounds.

In addition to its pharmaceutical applications, (4-methylthiophen-l)-yI(3-(4-penYl-IH-I ,23-triazol-l-yI)pyrrolidin-l)-methylmone has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of new materials for light-emitting diodes (LEDs) and organic photovoltaics. The ability to fine-tune its electronic characteristics through structural modifications offers exciting possibilities for innovation in this field.

The compound's versatility extends to its potential use as an intermediate in the synthesis of more complex molecules. Its well-defined structure provides a stable platform for further functionalization, allowing chemists to explore new chemical space and discover novel compounds with tailored properties. This flexibility makes it an invaluable tool in both academic research and industrial applications.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that can interact with them in precise ways. (4-methylthiophen-l)-yI(3-(4-penYl-IH-I ,23-triazol-l-yI)pyrrolidin-l)-methylmone stands out as a prime example of how structural complexity can be leveraged to create molecules with significant biological activity. Its continued study promises to yield new insights into drug design principles and open up new therapeutic possibilities.

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